2-Bromo-3-chloro-4-(difluoromethoxy)pyridine
Description
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine is a halogenated pyridine derivative with a unique substitution pattern. Its molecular formula is C₆H₃BrClF₂NO, featuring bromine (Br) at position 2, chlorine (Cl) at position 3, and a difluoromethoxy (-OCHF₂) group at position 4 of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of its electron-withdrawing substituents, which influence reactivity, metabolic stability, and binding affinity .
Its synthesis typically involves halogenation and nucleophilic substitution steps, though specific protocols remain proprietary in many cases.
Properties
Molecular Formula |
C6H3BrClF2NO |
|---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H |
InChI Key |
IUFWPGSOLOKKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine typically involves the following steps :
Formation of 2,5-Diiodopyridine: Pyridine reacts with diiodomethane under appropriate conditions to form 2,5-diiodopyridine.
Introduction of Bromine: 2,5-Diiodopyridine reacts with bromoethane under alkaline conditions to introduce the bromine group.
Formation of the Final Product: The resulting 2-bromo-5-bromoethylpyridine reacts with methyl difluoroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Substituent Effects :
- The difluoromethoxy group (-OCHF₂) in the target compound introduces both electron-withdrawing and hydrogen-bonding capabilities, contrasting with the purely lipophilic trifluoromethyl (-CF₃) group in its analog .
- Chlorine at position 3 increases steric hindrance and electrophilicity compared to compounds lacking this substituent (e.g., 2-Bromo-4-(difluoromethoxy)pyridine) .
Reactivity and Applications :
- Compounds with -CF₃ (e.g., 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine) are often prioritized in agrochemicals due to their resistance to metabolic degradation .
- Difluoromethoxy-containing derivatives are favored in medicinal chemistry for their balanced lipophilicity and pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
